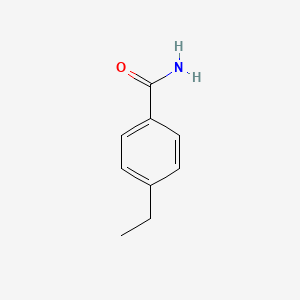

4-Ethylbenzamide

描述

Significance of Benzamide (B126) Analogues in Chemical and Biological Research

Benzamide and its derivatives are of significant interest in both chemical and biological research due to their wide range of applications. walshmedicalmedia.comresearchgate.net In medicinal chemistry, benzamide analogues have been investigated for various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.ai They are also crucial building blocks in the synthesis of more complex molecules. researchgate.netchemicalbull.com The ability to introduce various substituents onto the benzamide structure allows for detailed structure-activity relationship (SAR) studies, which are vital for drug discovery and the development of new therapeutic agents. mdpi.com

Overview of 4-Ethylbenzamide Research Trajectories

Research on this compound itself has followed several key trajectories. A primary focus has been its utility as a synthetic intermediate. chemicalbull.com Its chemical properties, including its reactivity in various reactions, make it a valuable precursor for creating more complex molecules. Another significant area of investigation is its potential biological activities. As a member of the benzamide class, this compound and its derivatives are studied for their potential pharmacological applications. This includes research into its interactions with biological targets and its potential as a scaffold for the development of new drugs.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO | nih.gov |

| Molecular Weight | 149.19 g/mol | nih.gov |

| Appearance | Solid / Powder | chemicalbull.com |

| CAS Number | 33695-58-8 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through various methods common in organic chemistry for amide formation. One prevalent method involves the reaction of 4-ethylbenzoyl chloride with ammonia (B1221849).

Detailed studies have also explored the base-catalyzed hydrolysis of N-ethylbenzamide, a closely related compound, to understand the reaction pathways and intermediates involved in amide bond cleavage. beilstein-journals.orgresearchgate.net

Research Applications of this compound

The research applications of this compound are primarily centered on its role as a building block in organic synthesis and its potential in medicinal chemistry.

Synthetic Intermediate: this compound is utilized in the synthesis of more complex organic compounds. chemicalbull.com Its structure allows for various chemical modifications, making it a versatile starting material for creating a diverse range of molecules.

Medicinal Chemistry Scaffold: The benzamide core is a common feature in many biologically active compounds. walshmedicalmedia.comresearchgate.net Researchers investigate derivatives of this compound for potential therapeutic applications. For example, related benzamide structures have been explored as entry inhibitors for viruses like Ebola and Marburg. nih.gov Other benzamide analogues have been studied for their activity as neuronal nicotinic receptor modulators and their potential in treating neurological disorders. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFAFWKDOSYQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427267 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33695-58-8 | |

| Record name | 4-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethylbenzamide and Its Derivatives

Established Synthetic Pathways to 4-Ethylbenzamide

Traditional methods for the synthesis of this compound primarily rely on two robust chemical transformations: the formation of an amide bond from a carboxylic acid derivative and the hydrolysis of a nitrile.

The most direct route to this compound is the amidation of 4-ethylbenzoic acid. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine source, usually ammonia (B1221849) or an ammonium (B1175870) salt. A common laboratory method involves converting 4-ethylbenzoic acid into its more reactive acid chloride, 4-ethylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia readily yields this compound.

Alternatively, direct amidation can be achieved using coupling agents that promote the condensation of a carboxylic acid and an amine by activating the carboxyl group in situ. These reagents are crucial in modern organic synthesis for their mild reaction conditions and high efficiency. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and suppress side reactions. The use of phosphonium (B103445) salts (e.g., BOP reagent) and iminium salts (e.g., HATU) also represents an effective strategy for amide bond formation.

Table 1: Comparison of Common Coupling Agents for Benzamide (B126) Synthesis This is an interactive table. Click on the headers to sort.

| Coupling Agent/System | Typical Co-reagent | Key Advantages | Common Solvents |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None (forms acid chloride) | High reactivity, low cost | Toluene, Dichloromethane (DCM) |

| EDC | HOBt or DMAP | Water-soluble byproducts, mild conditions | DCM, Dimethylformamide (DMF) |

| DCC | HOBt | High yields, effective | DCM, Tetrahydrofuran (B95107) (THF) |

| HATU | DIPEA or other bases | Fast reaction rates, high efficiency for hindered substrates | DMF, N-Methyl-2-pyrrolidone (NMP) |

An alternative established pathway to this compound is the partial hydrolysis of 4-ethylbenzonitrile. This method is particularly useful as the nitrile functional group can be introduced through various synthetic routes, such as the Sandmeyer reaction on 4-ethylaniline (B1216643) or nucleophilic substitution on a corresponding aryl halide. The conversion of the nitrile to the amide requires careful control to prevent over-hydrolysis to the carboxylic acid.

The reaction can be catalyzed by either acid or base. chemicalbook.combohrium.comtandfonline.com In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating attack by water. chemicalbook.comtandfonline.com In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. tandfonline.com A particularly effective laboratory method involves heating the nitrile with powdered potassium hydroxide (KOH) in a solvent such as tert-butanol, which favors the formation of the amide with high selectivity. mdpi.com

Amidation Reactions and Coupling Strategies

Green Chemistry and Sustainable Synthesis Innovations

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide synthesis that minimize waste, avoid hazardous reagents, and improve energy efficiency. ucl.ac.uksioc-journal.cn One approach involves the use of environmentally benign solvents, with some reactions being developed to proceed in water. For instance, the synthesis of a procainamide-tetraphenylborate complex, an N-substituted benzamide derivative, has been demonstrated in deionized water at room temperature via an ion-associate reaction, highlighting a green chemistry approach. bohrium.comresearchgate.netmdpi.comnih.gov

Enzymatic catalysis offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines. nih.gov These reactions can be performed in greener solvents like cyclopentyl methyl ether, often achieving excellent yields without the need for complex purification steps. nih.gov Furthermore, direct catalytic amidation using metal catalysts, such as those based on zirconium(IV) chloride, represents a highly atom-economical route where water is the only byproduct. diva-portal.org Mechanochemical synthesis, which involves reactions in a ball mill under solvent-free conditions, is another emerging green technology that has been applied to amide formation, offering high efficiency and reduced environmental impact. rsc.org

Targeted Synthesis of Functionalized Benzamide Analogues

The benzamide scaffold allows for functionalization at both the amide nitrogen and the aromatic ring, leading to a diverse range of analogues with tailored properties.

The synthesis of N-alkylbenzamides, such as N-ethyl-4-ethylbenzamide, is commonly achieved by reacting an activated 4-ethylbenzoic acid derivative with the corresponding primary or secondary amine. For example, 4-ethylbenzoyl chloride can be reacted with ethylamine (B1201723) to produce N-ethyl-4-ethylbenzamide.

More advanced and sustainable methods include the direct N-alkylation of a primary amide with an alcohol. Ruthenium complexes, such as RuCl₂(PPh₃)₃, have been shown to effectively catalyze the N-alkylation of benzamide with various alcohols, including ethanol (B145695) and 1-octanol, to produce the corresponding N-alkylbenzamides with high selectivity. oup.com This method serves as an environmentally friendly alternative to using alkyl halides. Another strategy involves the reaction of N,N'-diethylurea with benzoyl chloride in a Schotten-Baumann type reaction to form N,N'-carbonylbis(N-ethylbenzamide). wjpsonline.comresearchgate.net

Halogenated benzamides are valuable synthetic intermediates. A common strategy for their synthesis involves starting with a pre-halogenated benzoic acid. For example, N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl]benzamide was synthesized by first coupling benzoic acid with the appropriate amine, followed by a di-iodination step on the phenyl ring using iodine. researchgate.net Another approach involves the bromination of 4-ethylbenzoic acid using N-bromosuccinimide (NBS) to produce 4-(1-bromoethyl)benzoic acid, which can then be converted to the corresponding amide. cmu.edu

The synthesis of benzamides bearing a sulfamoylphenyl substituent is typically achieved through a multi-step process. A general route involves the acylation of an aminobenzenesulfonamide with a benzoyl chloride derivative. vulcanchem.com For instance, N-(4-sulfamoylphenyl)benzamide can be prepared by reacting 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base like pyridine. To create more complex structures, a precursor like methyl 2-phenylacetate can undergo chlorosulfonation using chlorosulfonic acid, followed by reaction with a substituted amine to form the sulfonamide. tandfonline.com The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently coupled with another amine using standard coupling agents like EDCI to form the final sulfamoylphenyl-substituted benzamide derivative. tandfonline.com

Synthesis of Polycyclic Benzamide Derivatives (e.g., Tetrahydroisoquinoline-Ethylbenzamides)

The synthesis of polycyclic benzamide derivatives, such as those incorporating a tetrahydroisoquinoline (THIQ) moiety, represents an important area of medicinal chemistry due to their potential as therapeutic agents. nih.gov The fusion of a this compound structure with a THIQ core creates complex molecules with defined stereochemistry, which have been investigated for their biological activities, including anti-cancer properties. nih.govgoogle.com

A common strategy for synthesizing N-(tetrahydroisoquinolin-2-yl)-4-ethylbenzamides involves the reaction of a substituted N-amino-tetrahydroisoquinoline with 4-ethylbenzoyl chloride. nih.gov The synthesis typically begins with the preparation of the requisite N-amino-tetrahydroisoquinoline precursor. For instance, isoquinoline (B145761) can be reacted with hydroxylamine-O-sulfonic acid to form a 2-aminoisoquinolinium salt. google.com This salt can then be subjected to reduction, for example, using sodium borohydride, to yield the N-amino-tetrahydroisoquinoline. nih.gov

The final acylation step is an amide bond formation, where the N-amino-tetrahydroisoquinoline is treated with 4-ethylbenzoyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF). nih.gov The reaction mixture is typically stirred for several hours at room temperature to ensure completion. nih.gov Purification is often achieved through chromatographic techniques, such as CombiFlash chromatography, using solvent systems like ethyl acetate/dichloromethane to afford the pure N-(tetrahydroisoquinolin-2-yl)-4-ethylbenzamide derivative. nih.govgoogle.com

An alternative procedure involves adding an ice-cold solution of the substituted 2-aminoisoquinolinium salt in anhydrous THF to the substituted acid chloride, followed by heating the reaction at 70°C for 12 hours. google.com After quenching with aqueous sodium bicarbonate, the product is extracted and purified. google.com

Table 1: Synthesis of Tetrahydroisoquinoline-Ethylbenzamide Derivatives

| Derivative Name | Starting Materials | Key Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide | 2-Aminoisoquinolinium iodide, 4-Ethylbenzoyl chloride | 1) NaBH4, Ethanol, 0°C to RT; 2) Triethylamine, THF, RT, 4h | 65% | google.com |

| N-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide | 5-Bromo-N-amino-tetrahydroisoquinoline, 4-Ethylbenzoyl chloride | Triethylamine, Anhydrous THF, RT, 4h | Fair to good | nih.gov |

Catalytic Systems in Benzamide Synthesis

The development of efficient catalytic systems is crucial for the synthesis of benzamides, including this compound, offering improvements in yield, selectivity, and reaction conditions over traditional methods. Various catalysts, ranging from transition metals to metal-organic frameworks and biocatalysts, have been employed.

Palladium Catalysis: Palladium catalysts are effective for synthesizing primary benzamides from aryl bromides through a one-pot cyanation and hydration sequence. rsc.org This method avoids the direct use of ammonia and provides moderate to excellent yields of various primary benzamides. rsc.org The reaction pathway involves the palladium-catalyzed cyanation of the aryl bromide to form a benzonitrile (B105546) intermediate, which is then hydrated in situ to the corresponding benzamide. rsc.org

Bimetallic Metal-Organic Frameworks (MOFs): A bimetallic Fe₂Ni-BDC MOF (where BDC is 1,4-benzenedicarboxylate) has demonstrated high efficiency in the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com This heterogeneous catalyst facilitates the Michael addition amidation reaction of 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com The reaction, conducted at 80°C in dichloromethane, achieves high yields, and the catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com

Copper Catalysis: The hydration of nitriles to amides can be effectively catalyzed by copper(II) acetate. nih.gov This system provides a mild route for converting benzonitriles to benzamides. nih.gov

Zirconium Catalysis: For the direct condensation of carboxylic acids with amines, Lewis acidic catalysts like zirconium tetrachloride (ZrCl₄) have been used to enhance reaction efficiency and yield, particularly under ultrasonic irradiation.

Nanomagnetic Catalysis: Innovations in heterogeneous catalysis include the development of biopolymer-based nanomagnetic catalysts. For example, Ag/Fe₃O₄@starch has been synthesized and used as a magnetically recoverable nanocatalyst. These catalysts are particularly useful in multi-component reactions under green chemistry principles, offering easy separation from the reaction mixture via an external magnet and high reusability.

Table 2: Comparison of Catalytic Systems in Benzamide Synthesis

| Catalytic System | Catalyst Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium Acetate / Ligand | Homogeneous Transition Metal | Aryl bromides, K₄[Fe(CN)₆] | One-pot synthesis from aryl halides; good to excellent yields. | rsc.org |

| Fe₂Ni-BDC | Heterogeneous Bimetallic MOF | trans-β-nitrostyrene, 2-aminopyridine | High efficiency, catalyst recyclability. | mdpi.com |

| Copper(II) Acetate | Homogeneous Transition Metal | Nitriles | Mild hydration of nitriles to amides. | nih.gov |

| Zirconium Tetrachloride (ZrCl₄) | Homogeneous Lewis Acid | Carboxylic acids, Amines | Enhances direct condensation reactions. | |

| Ag/Fe₃O₄@starch | Heterogeneous Nanomagnetic | Aldehydes, Malononitrile, Diketones | Green synthesis, easy recovery and high reusability. |

Comprehensive Spectroscopic Characterization of 4 Ethylbenzamide and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the constituent atoms. ucl.ac.uk

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. The spectrum for 4-Ethylbenzamide is characterized by signals corresponding to the ethyl group, the aromatic ring protons, and the amide protons.

Ethyl Group: The ethyl substituent gives rise to two distinct signals. The methyl (-CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (-CH₂) protons appear as a quartet from coupling with the methyl protons. In a study of a this compound derivative, these signals were observed at approximately 1.21 ppm (triplet, 3H) and 2.69 ppm (quartet, 2H) esisresearch.org.

Aromatic Protons: The protons on the benzene (B151609) ring are in a para-substituted system. They typically appear as a pair of doublets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm esisresearch.orgoregonstate.edu. The specific chemical shifts are influenced by the electronic effects of the ethyl and amide groups.

Amide Protons: The two protons of the primary amide group (-CONH₂) are chemically equivalent and usually appear as a single, broad signal. This broadening is due to quadrupole effects of the nitrogen atom and potential chemical exchange. In various benzamide (B126) analogues, this amide proton signal is observed at chemical shifts greater than 9.00 ppm mdpi.com.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound

| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) |

| -CH₃ (Ethyl) | Triplet | 3H | ~1.2 |

| -CH₂ (Ethyl) | Quartet | 2H | ~2.7 |

| Ar-H (Aromatic) | Doublet | 2H | ~7.4 |

| Ar-H (Aromatic) | Doublet | 2H | ~7.8 |

| -CONH₂ (Amide) | Broad Singlet | 2H | > 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Applications

¹³C-NMR spectroscopy provides a signal for each non-equivalent carbon atom in a molecule, offering a clear map of the carbon skeleton. libretexts.org For this compound, seven distinct signals are expected due to the molecule's symmetry.

Analysis of closely related structures, such as N-ethylbenzamide, provides insight into the expected chemical shifts. libretexts.org

Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing far downfield, typically in the range of 165-168 ppm. mdpi.comlibretexts.org

Aromatic Carbons: The para-substituted benzene ring shows four signals. The carbon atom attached to the amide group (C1) and the carbon attached to the ethyl group (C4) are distinct, while the other four aromatic carbons appear as two signals due to symmetry. These signals typically resonate between 125 and 145 ppm. libretexts.orgbeilstein-journals.org

Ethyl Carbons: The two carbons of the ethyl group are the most shielded, appearing in the upfield region of the spectrum. The methylene carbon (-CH₂) resonates at a higher chemical shift than the terminal methyl carbon (-CH₃). For the analogue N-ethylbenzamide, these appear around 35 ppm and 15 ppm, respectively. libretexts.org

Table 2: Representative ¹³C-NMR Chemical Shifts (δ) for this compound based on Analogue Data

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O (Carbonyl) | ~168 |

| Ar-C (C1, attached to C=O) | ~134 |

| Ar-C (C4, attached to ethyl) | ~145 |

| Ar-CH (C2, C6) | ~127 |

| Ar-CH (C3, C5) | ~128 |

| -CH₂ (Ethyl) | ~29 |

| -CH₃ (Ethyl) | ~15 |

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. The absorption or scattering of light at specific frequencies corresponds to particular bond vibrations (stretching, bending), which allows for the identification of functional groups present in the molecule. nicoletcz.czrtilab.com

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. rtilab.compressbooks.pubyoutube.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.

N-H Stretching: The primary amide (-NH₂) group gives rise to two distinct stretching bands, typically in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band corresponding to the carbonyl group stretch is a hallmark of amides. This "Amide I" band is typically observed in the range of 1630-1680 cm⁻¹. For some benzamide analogues, this peak is noted around 1685 cm⁻¹ .

N-H Bending (Amide II): The bending vibration of the N-H bond, known as the "Amide II" band, appears near the C=O stretch, typically around 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The spectrum also shows several bands in the 1450-1600 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within the aromatic ring.

Table 3: Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-CONH₂) | 3100 - 3500 (two bands) |

| C-H Stretch | Aromatic | > 3000 |

| C-H Stretch | Ethyl (Aliphatic) | < 3000 |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 (very strong) |

| N-H Bend (Amide II) | Amide | 1600 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. nicoletcz.cz It measures the inelastic scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. nicoletcz.cz

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring, particularly the "ring-breathing" mode, typically produce a very strong and sharp signal in the Raman spectrum.

C=C and C≡C Bonds: Carbon-carbon double and triple bonds generally yield strong Raman signals. nicoletcz.cz

C=O Stretching: The carbonyl stretch, while dominant in the IR spectrum, is often weaker in the Raman spectrum. nicoletcz.cz

Alkyl Groups: The presence of the ethyl group can be confirmed by its characteristic C-H stretching and bending modes. A study on a derivative, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, confirmed the presence of methyl modes in its SERS (Surface-Enhanced Raman Scattering) spectrum, a specialized Raman technique esisresearch.org.

Table 4: Expected FT-Raman Signals for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber Shift (cm⁻¹) |

| C-H Stretch | Aromatic & Aliphatic | 2800 - 3100 |

| C=O Stretch | Carbonyl | ~1650 (weak to medium) |

| C=C Stretch | Aromatic Ring | ~1600 (strong) |

| Ring Breathing | Aromatic Ring | ~1000 (strong, sharp) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wpmucdn.com

For this compound (C₉H₁₁NO), the calculated molecular weight is 149.084 g/mol . nih.gov The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 149. The fragmentation of this molecular ion provides a roadmap of the molecule's structure.

Base Peak: The most common fragmentation pathway for primary amides involves the cleavage of the C-N bond. For this compound, this results in the loss of an amino radical (•NH₂) to form the highly stable 4-ethylbenzoyl cation. This fragment appears at m/z 133 and is often the base peak (the most intense peak) in the spectrum. nih.govlibretexts.org

Other Key Fragments:

Loss of the ethyl group (•C₂H₅) from the 4-ethylbenzoyl cation (m/z 133) leads to the benzoyl cation at m/z 105. nih.govresearchgate.net

Subsequent loss of a carbonyl group (CO) from the benzoyl cation (m/z 105) results in the phenyl cation at m/z 77. researchgate.net

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragment Lost |

| 149 | [C₆H₄(C₂H₅)CONH₂]⁺ (Molecular Ion) | - |

| 133 | [C₆H₄(C₂H₅)CO]⁺ (Base Peak) | •NH₂ |

| 105 | [C₆H₅CO]⁺ | •C₂H₅ from m/z 133 |

| 77 | [C₆H₅]⁺ | CO from m/z 105 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. For newly synthesized chemical compounds, it serves as a critical checkpoint for verifying the empirical and molecular formula. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or halogens) present in the compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental integrity.

For this compound, with a molecular formula of C₉H₁₁NO, the theoretical elemental composition can be precisely calculated based on the atomic masses of its constituent elements. nih.govchemspider.com This calculated composition serves as the benchmark against which experimental results are compared to confirm the identity and purity of a synthesized sample.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.46 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.72 |

| Total | | | | 149.193 | 100.00 |

In the broader context of research on benzamide derivatives, elemental analysis is routinely employed to confirm the successful synthesis of novel analogues. nih.govinorgchemres.orgresearchgate.net Scientific studies often report the calculated (Calcd.) and experimentally found (Found) elemental percentages side-by-side. The findings from these analyses are considered conclusive when the experimental values fall within a narrow margin of error (typically ±0.4%) of the theoretical values, thereby validating the proposed molecular structures. nih.gov

For instance, in the synthesis of a series of complex benzamide analogues, researchers confirmed the structures by ensuring the elemental analysis results were in concurrence with the proposed molecular formulas. nih.gov A 2023 study on a 4-amino-N-[2-(diethylamino)ethyl]benzamide complex also utilized elemental analysis to verify its composition, showing a close match between theoretical and observed values. mdpi.comnih.gov Similarly, research on novel substituted benzimidazole (B57391)/benzothiazole-2-carboxamides relied on elemental analysis, alongside NMR spectroscopy, to determine the structure of all newly prepared compounds. nih.gov

The table below presents detailed research findings from various studies on benzamide analogues, showcasing the comparison between calculated and experimentally determined elemental compositions.

Elemental Analysis Data for Selected Benzamide Analogues

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | C₂₉H₃₆BN₃O | C | 77.89 | 78.33 | mdpi.com |

| H | 7.24 | 7.73 | mdpi.com | ||

| N | 7.36 | 7.47 | mdpi.com | ||

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-chlorophenyl)benzamide | C₂₂H₁₇ClN₄O₂S | C | 60.48 | 60.44 | nih.gov |

| H | 3.92 | 3.96 | nih.gov | ||

| N | 12.82 | 12.86 | nih.gov | ||

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chlorophenyl)benzamide | C₂₂H₁₇ClN₄O₂S | C | 60.48 | 60.52 | nih.gov |

| H | 3.92 | 3.88 | nih.gov | ||

| N | 12.82 | 12.85 | nih.gov | ||

| 2-hydroxy-N-[5(6)-nitrobenzimidazol-2-yl]benzamide | C₁₄H₁₀N₄O₄ | C | 56.38 | - | nih.gov |

| H | 3.38 | - | nih.gov | ||

| N | 18.79 | - | nih.gov | ||

| 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide | C₁₄H₉N₃O₄S | C | 53.33 | - | nih.gov |

| H | 2.88 | - | nih.gov | ||

| N | 13.33 | - | nih.gov | ||

| 2-hydroxy-4-methoxy-N-(6-nitrobenzothiazol-2-yl)benzamide | C₁₅H₁₁N₃O₅S | C | 52.17 | - | nih.gov |

| H | 3.21 | - | nih.gov | ||

| N | 12.17 | - | nih.gov | ||

| 3,4,5-trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide | C₁₇H₁₅N₃O₆S | C | 52.44 | - | nih.gov |

| H | 3.88 | - | nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Ethylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Propertiesresearchgate.netontosight.aimdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are employed to optimize the molecular geometry of 4-Ethylbenzamide, determining key parameters such as bond lengths and angles. For related benzamides, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to investigate electronic and geometric properties. mdpi.comajol.info Such calculations for this compound would elucidate the influence of the para-ethyl group, an electron-donating substituent, on the aromatic ring and the amide functional group, contrasting with electron-withdrawing groups seen in other derivatives like 4-chlorobenzamide.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.orgossila.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. researchgate.netmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group. The LUMO would likely be distributed across the carbonyl group and the aromatic ring, which can accept electron density. malayajournal.org DFT calculations provide the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound Note: These are representative values based on typical calculations for similar aromatic amides and are for illustrative purposes.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.decomputabio.com The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.netresearchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. orientjchem.org The π-electron cloud of the benzene (B151609) ring would also exhibit negative potential.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atoms of the amide group (-NH2), making them potential hydrogen bond donors. researchgate.netresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides crucial information about where the molecule is most likely to interact with other charged or polar species. computabio.com

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemistrysteps.com For this compound, key rotations occur around the C-C bond of the ethyl group and the C(ring)-C(amide) bond. The goal is to identify the most stable conformation, which corresponds to the lowest energy state. solubilityofthings.com

Stability is primarily dictated by minimizing steric hindrance and torsional strain. chemistrysteps.com

Staggered vs. Eclipsed: Rotations lead to staggered conformations, which are more stable, and eclipsed conformations, which are less stable due to repulsive forces between bonding electrons. organicchemistrytutor.com

Steric Hindrance: The ethyl group and the amide group are relatively bulky. The most stable conformer of this compound would likely position the ethyl group to minimize steric clash with the amide group. libretexts.org Conformational studies on related benzamide (B126) derivatives show that molecules adopt low-energy conformations to balance intramolecular stability with efficient crystal packing.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govebsco.com An MD simulation provides a detailed view of a molecule's dynamic behavior, including its flexibility, conformational changes, and interactions with its environment (e.g., a solvent). mdpi.com

While specific MD simulation studies focused solely on this compound are not prominent in the literature, this technique is invaluable for understanding its behavior. rothamsted.ac.uk An MD simulation could reveal:

The rotational dynamics of the ethyl group.

The flexibility of the amide group.

The stability of intermolecular hydrogen bonds formed between this compound molecules or with solvent molecules.

The simulation starts with an initial structure, often obtained from DFT optimization, and then calculates the trajectory of each atom by solving Newton's equations of motion. ebsco.com

Quantum Chemical Parameters in Reactivity Predictionresearchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical parameters can be derived to quantify the reactivity of this compound. mdpi.comscienceopen.com These global reactivity descriptors provide a quantitative basis for the molecule's chemical behavior. mdpi.com

Table 2: Key Quantum Chemical Reactivity Descriptors Note: Formulas are based on Koopmans' theorem approximations. Values are illustrative.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. Correlates with the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

These parameters are crucial for comparing the reactivity of this compound with other related molecules and for predicting its behavior in chemical reactions. mdpi.com

Computational Modeling of Reaction Mechanismsmalayajournal.org

Computational modeling can trace the entire path of a chemical reaction, providing detailed insights into transition states and reaction energetics. nih.gov A study on the base-catalyzed hydrolysis of N-ethylbenzamide, a close structural analog of this compound, demonstrates the power of this approach. beilstein-journals.org

Using DFT calculations, the reaction path for the hydrolysis was simulated in a cluster model including water molecules. beilstein-journals.org The study identified the elementary steps of the reaction, including the initial attack of the hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

For the hydrolysis of N-ethylbenzamide, the rate-determining step was found to be the second transition state (TS2), which leads to the formation of a novel charge-transfer complex before the final products are formed. beilstein-journals.org A similar computational study on this compound would likely reveal a comparable mechanism. The presence of the electron-donating ethyl group at the para position would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the reaction's activation energy barriers compared to unsubstituted benzamide.

Hydrolysis Mechanism Studies

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic pathways of amide hydrolysis. The base-catalyzed hydrolysis of N-ethylbenzamide, a closely related model for this compound, has been extensively studied. beilstein-journals.orgresearchgate.net These computational models simulate the reaction in a solvent environment by including explicit water molecules in the calculations. beilstein-journals.orgresearchgate.net

For the base-catalyzed hydrolysis of N-ethylbenzamide, DFT calculations have revealed a multi-step process. beilstein-journals.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. openstax.orglibretexts.org However, the mechanism is more complex than a simple direct attack. Computational models that include a cluster of water molecules (e.g., (H₂O)₁₆) show that a general base-catalyzed process is more favorable than a direct nucleophilic collision. beilstein-journals.org In this mechanism, a water molecule, assisted by the hydroxide ion, acts as the nucleophile. beilstein-journals.org

The general mechanism for base-catalyzed amide hydrolysis can be summarized as follows:

Nucleophilic addition of a hydroxide ion (or a water molecule activated by a hydroxide ion) to the amide carbonyl group. libretexts.org

Formation of a tetrahedral intermediate. libretexts.org

Elimination of the amide ion (⁻NHR). libretexts.org

Deprotonation of the newly formed carboxylic acid by the strongly basic amide ion. libretexts.org

Acid-catalyzed hydrolysis follows a different, though conceptually similar, pathway. The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. openstax.orgmasterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule to form the tetrahedral intermediate. A subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group, facilitating the cleavage of the C-N bond. openstax.orgmasterorganicchemistry.com

Elucidation of Rate-Determining Steps

A significant contribution of computational chemistry has been the clarification of the rate-determining step (RDS) in amide hydrolysis, a topic that has seen some debate in the scientific literature. uregina.ca For different amides and under various pH conditions, either the formation of the tetrahedral intermediate or its breakdown can be the slowest step. uregina.ca

In the context of the base-catalyzed hydrolysis of N-ethylbenzamide, DFT calculations have provided a clear picture. The study by Yamabe et al. traced the reaction path using a cluster model of Ph-C(=O)-NH-Et + OH⁻(H₂O)₁₆. beilstein-journals.org Their calculations showed that the rate-determining step is the second transition state (TS2), not the initial nucleophilic attack (TS1). beilstein-journals.orgresearchgate.net This second transition state leads to the formation of the charge-transfer complex. beilstein-journals.orgresearchgate.net This finding contrasts with the base-catalyzed hydrolysis of the isoelectronic ester, ethyl benzoate, where the initial hydroxide addition (TS1) is the rate-determining step. beilstein-journals.org

The activation energy for the rate-determining step of the N-ethylbenzamide hydrolysis was calculated to be 27.31 kcal/mol in a Na⁺-free system. beilstein-journals.org This theoretical value aligns well with experimental activation free energy reported for a similar amide, N,N-dimethyltoluamide, which was 27.1 kcal/mol. beilstein-journals.org

The table below summarizes the key findings from the computational study on the base-catalyzed hydrolysis of N-ethylbenzamide.

| Feature | N-ethylbenzamide Hydrolysis | Ethyl Benzoate Hydrolysis |

| Number of Elementary Processes | Four | Three |

| Rate-Determining Step | TS2 (Breakdown of Intermediate) | TS1 (OH⁻ Addition) |

| Key Intermediate/Complex | Mulliken Charge-Transfer Complex | Tetrahedral Intermediate |

| Calculated Activation Energy (Na⁺-free) | 27.31 kcal/mol | Not specified for RDS |

Data sourced from DFT calculations by Yamabe et al. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 4 Ethylbenzamide

Oxidation Pathways and Products

The oxidation of 4-Ethylbenzamide primarily targets the ethyl group attached to the benzene (B151609) ring. When subjected to strong oxidizing agents, the ethyl group is converted to a carboxylic acid group.

A common and effective method for this transformation involves the use of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . The reaction typically proceeds by attacking the benzylic position of the ethyl group, which is more susceptible to oxidation due to the stabilizing influence of the adjacent aromatic ring. The ultimate product of this oxidation is 4-carboxybenzamide, also known as 4-aminocarbonylbenzoic acid. However, under harsh oxidative conditions, the amide group can also be hydrolyzed, leading to the formation of terephthalic acid.

A more specific oxidation product is 4-ethylbenzoic acid, which can be formed under controlled conditions that favor oxidation of the ethyl group without affecting the amide functionality asmarya.edu.ly. Research on the oxidation of similar alkyl-substituted aromatic compounds, such as 4-ethyltoluene, has shown that the methyl group can be selectively oxidized to a carboxylic acid in the presence of catalysts like cobalt acetate, yielding 4-ethylbenzoic acid asmarya.edu.ly. This suggests that selective oxidation of the ethyl group in this compound is a feasible pathway.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent(s) | Major Product(s) |

|---|

Reduction Reactions and Transformations

The reduction of this compound primarily involves the transformation of the amide functional group. Amides are generally less reactive towards reduction than other carbonyl compounds like ketones or aldehydes. However, with powerful reducing agents such as lithium aluminum hydride (LiAlH₄), the amide group can be completely reduced to an amine openstax.orglibretexts.org.

In this reaction, the carbonyl group (C=O) of the amide is converted into a methylene (B1212753) group (CH₂). This transformation is a hallmark of amide reduction with LiAlH₄ and distinguishes it from the reduction of other carboxylic acid derivatives, which typically yield alcohols openstax.org. The process begins with the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the amide openstax.orglibretexts.org. This is followed by the expulsion of the oxygen atom, leading to an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the final amine product openstax.orglibretexts.org.

For this compound, this reduction yields 4-ethylbenzylamine (B1588055) . The reaction requires anhydrous conditions, as LiAlH₄ reacts violently with water lumenlearning.comstackexchange.com. The final product is typically obtained after an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting amine stackexchange.com.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Major Product |

|---|

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The position at which an incoming electrophile will substitute is determined by the directing effects of the two substituents already present: the ethyl group (-CH₂CH₃) and the benzamide (B126) group (-CONH₂).

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them savemyexams.comlibretexts.org.

In this compound, the two groups are para to each other. The ethyl group at position 4 directs incoming electrophiles to positions 2 and 6 (the ortho positions). The amide group at position 1 also directs incoming electrophiles to positions 2 and 6 (its ortho positions). Since both groups direct to the same positions, substitution will occur at the positions ortho to the amide group (and meta to the ethyl group, though the ortho-directing influence is stronger). Therefore, electrophilic substitution on this compound is expected to yield 2-substituted-4-ethylbenzamide derivatives.

Table 3: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | Electron-Donating (Inductive) | Activating | ortho, para savemyexams.comlibretexts.org |

Hydrolysis Mechanisms in Acidic and Basic Media

Amides, including this compound, can be hydrolyzed to their parent carboxylic acid and amine components under either acidic or basic conditions, although these reactions typically require more vigorous conditions, such as heating, compared to the hydrolysis of esters openstax.orglibretexts.org.

Acidic Hydrolysis: In an acidic medium, the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon chemistrysteps.commasterorganicchemistry.com.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate masterorganicchemistry.com.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia or an amine) openstax.orglibretexts.org.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (ammonia, in the case of a primary amide) libretexts.org.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (4-ethylbenzoic acid) and regenerates the acid catalyst chemguide.co.uk. The ammonia (B1221849) leaving group is protonated in the acidic solution to form an ammonium (B1175870) ion.

Basic Hydrolysis: In a basic medium, the reaction is initiated by a hydroxide (B78521) ion (OH⁻). The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate libretexts.orgchemistrysteps.com.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the amide ion (NH₂⁻) is expelled as the leaving group. This step is generally slow and difficult because the amide ion is a very poor leaving group openstax.orglibretexts.org.

Acid-Base Reaction: The newly formed carboxylic acid (4-ethylbenzoic acid) is immediately deprotonated by the strongly basic amide ion (or by the hydroxide in the solution) to form a carboxylate salt and ammonia. This final, irreversible acid-base step drives the equilibrium towards the products chemistrysteps.com. An acidic workup is then required to protonate the carboxylate and obtain the neutral 4-ethylbenzoic acid.

Computational studies on the base-catalyzed hydrolysis of N-ethylbenzamide have been conducted to investigate the rate-determining steps and the nature of the intermediates involved uregina.cabeilstein-journals.org.

Table 4: Hydrolysis of this compound

| Condition | Catalyst | Products |

|---|---|---|

| Acidic | H₃O⁺, Heat masterorganicchemistry.com | 4-Ethylbenzoic acid, Ammonium ion |

Nucleophilic Substitution Reactions on Benzamide Moiety

The primary site for nucleophilic substitution on the benzamide moiety is the carbonyl carbon, in what is known as a nucleophilic acyl substitution reaction futurelearn.com. Amides are the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which reduces the electrophilicity of the carbonyl carbon and makes the amide group a poor leaving group chemistrysteps.comfuturelearn.com.

Despite their relative stability, amides can undergo nucleophilic acyl substitution. The hydrolysis reactions discussed in the previous section are prime examples of this reactivity, where water or hydroxide acts as the nucleophile. Other strong nucleophiles can also displace the amino group, although such reactions are less common than with more reactive acyl derivatives like acid chlorides or anhydrides.

For a nucleophilic acyl substitution to proceed, the reaction often requires harsh conditions (e.g., high temperatures) or activation of the amide. For example, the reaction of amides with organolithium reagents can lead to nucleophilic acyl substitution to form ketones, though this can be complicated by over-addition to form tertiary alcohols unito.itresearchgate.net. The stability of the tetrahedral intermediate formed during the reaction is a key factor in determining the outcome unito.it.

Table 5: General Reactivity in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group |

|---|---|---|

| Acyl Chloride | Very High | Cl⁻ |

| Acid Anhydride | High | RCOO⁻ |

| Ester | Moderate | RO⁻ |

| Amide | Low | R₂N⁻ |

Electrocatalytic Behavior and Oxidation Mechanisms

The electrocatalytic behavior of this compound is not extensively documented, but can be inferred from studies on related compounds like benzamides and benzylic amines. Electrocatalysis can facilitate oxidation reactions under milder conditions than traditional chemical oxidants.

Potential sites for electro-oxidation on this compound include the aromatic ring, the nitrogen atom of the amide, and the benzylic position of the ethyl group. Electrochemical oxidation of benzamide derivatives has been shown to enable C-H functionalization, such as the palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives under anodic oxidation acs.org. This suggests that the aromatic ring of this compound could be functionalized electrochemically.

Furthermore, studies on the anaerobic electrocatalytic oxidation of benzylic amines using redox mediators show that the oxidation can be achieved with high efficiency, forming coupled imine products while avoiding side reactions like hydrolysis acs.orgnih.gov. This process involves the generation of radical species as intermediates nih.gov. The ethyl group of this compound has benzylic protons, making it a potential site for such electrocatalytic oxidation, possibly leading to dimerization or other downstream products. The electrochemical oxidation of benzyl (B1604629) alcohol and its derivatives has also been studied as an alternative to the oxygen evolution reaction in processes like hydrogen production rsc.org.

The mechanism for such electrocatalytic oxidations often involves a single-electron transfer, either directly at the electrode surface or mediated by a catalyst, to form a radical cation. This intermediate can then undergo further reactions, such as deprotonation or coupling nih.govbeilstein-journals.org. The specific pathway and products would depend on the electrode material, solvent, supporting electrolyte, and the applied potential.

Structure Activity Relationship Sar Studies and Rational Design of 4 Ethylbenzamide Derivatives

Influence of Substituent Effects on Biological Efficacy

The biological efficacy of 4-ethylbenzamide derivatives can be significantly modulated by the nature and position of substituents on the benzamide (B126) scaffold. The ethyl group at the para position itself influences properties like lipophilicity and steric interactions within a target's binding pocket.

Key research findings on substituent effects include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the benzamide ring system. Electron-donating groups, such as alkyls, can enhance van der Waals interactions and may affect the electronic properties of the amide group. Conversely, electron-withdrawing groups like nitro (–NO2) or halo (e.g., –F, –Cl) groups can create a different electronic environment, potentially influencing binding affinities and reactivity. For instance, in some heterocyclic systems, para-substituted nitro groups were found to lower the HOMO-LUMO energy gap, suggesting increased reactivity. frontiersin.org

Steric Effects: The size and shape of substituents play a crucial role. Replacing a smaller group with a bulkier one, such as substituting a methyl group with a tert-butyl group, can be evaluated to understand the steric tolerance of the target's binding site.

Positional Isomerism: The position of substituents is critical. Para-substituted groups often have a more pronounced impact on the electronic distribution and stability of radical intermediates compared to other positions. frontiersin.org

A comparative analysis of different substituents on a benzamide or related scaffold reveals distinct impacts on biological activity. For example, in a series of researchgate.nettriazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom on a phenoxy group was favorable for antiproliferative activity. frontiersin.org In another study on benzophenone (B1666685) analogues, constrained amides were found to be less potent than their non-constrained counterparts, suggesting the importance of conformational flexibility. acs.org

Table 1: Influence of Substituents on the Biological Activity of Benzamide-Related Scaffolds

| Scaffold/Series | Substituent Modification | Observed Effect on Biological Activity | Potential Rationale |

| Benzamide Derivatives | Replacement of tert-butyl with CF₃ or cyclopropyl | Evaluation of steric effects on target binding. | Altered steric bulk and electronic properties influencing binding pocket interactions. |

| researchgate.nettriazolo[4,3-a]pyrazine Derivatives | Introduction of an F atom on the phenoxy group | Favorable for antiproliferative activity. | Increased binding affinity or altered electronic properties. |

| Benzophenone Analogues | Constrained vs. non-constrained amides | Non-constrained amides showed higher potency. | Conformational flexibility allowing for optimal binding. |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine Derivatives | Nitro substituent at the para position | Lower HOMO-LUMO energy gap, potentially increased reactivity. | Strong electron-withdrawing nature of the nitro group. |

Design Principles for Enhanced Target Specificity

Achieving target specificity is a primary goal in drug design to minimize off-target effects and associated toxicities. For this compound derivatives, several design principles can be employed to enhance their specificity for a particular biological target.

One key strategy is to exploit unique features of the target's binding site. This involves designing ligands that form specific interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with amino acid residues unique to the target protein. For example, the design of subtype-selective ligands for estrogen receptors has been achieved by targeting the two differing residues in the ligand-binding pockets. nih.gov

Rational design often involves an iterative process of designing, synthesizing, and testing new compounds. mdpi.com This can be guided by computational methods like molecular docking, which predicts the binding mode and affinity of a ligand to a target. frontiersin.org For instance, in the development of dual c-Met/VEGFR-2 inhibitors, molecular docking indicated that a specific compound could bind effectively to both proteins. frontiersin.org

Another principle is the incorporation of structural motifs known to confer selectivity. By analyzing the structures of known selective inhibitors, medicinal chemists can identify pharmacophoric elements responsible for specificity and incorporate them into the this compound scaffold. This approach has been used in designing selective inhibitors for various enzymes. researchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. fiveable.meparssilico.com This model serves as a template for designing new molecules with improved potency and selectivity. fiveable.me

The process typically involves:

Identifying a set of active compounds: These molecules are known to bind to the target of interest.

Aligning the compounds: The molecules are superimposed to identify common chemical features.

Generating a pharmacophore model: This model represents the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. mdpi.comcore.ac.uk

Once a pharmacophore model is established, it can be used for:

Virtual Screening: Searching large chemical databases for novel compounds that match the pharmacophore model. parssilico.com

Lead Optimization: Guiding the modification of a lead compound, like this compound, to better fit the pharmacophore and enhance its biological activity. fiveable.me For example, a pharmacophore model can suggest where to add or modify functional groups to improve interactions with the target. researchgate.net

In the context of this compound, a pharmacophore model could be developed based on a series of its biologically active derivatives. This model would highlight the critical structural features, such as the ethyl group, the amide linkage, and the aromatic ring, and their optimal spatial arrangement for binding to a specific target. Subsequent lead optimization efforts would then focus on synthesizing new derivatives that more closely match this ideal pharmacophoric pattern.

Conformation-Activity Relationships

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The study of how a molecule's conformation influences its biological activity is known as conformation-activity relationship (CAR).

For this compound derivatives, the flexibility of the molecule, particularly around the amide bond and the ethyl group, can significantly impact its ability to adopt the optimal conformation for binding. Crystallographic studies of related benzamide derivatives provide insights into preferred dihedral angles and molecular packing, which can influence conformational preferences.

Key aspects of CAR include:

Rotatable Bonds: The bonds connecting the ethyl group to the phenyl ring and the amide group to the ring allow for rotation, leading to different spatial arrangements of these functional groups.

Conformational Restriction: In some cases, restricting the conformational flexibility of a molecule by introducing cyclic structures or rigid linkers can lock it into a more active conformation, thereby increasing potency. However, in other instances, flexibility is advantageous. acs.org

Intramolecular Interactions: The presence of certain substituents can lead to intramolecular hydrogen bonding, which can stabilize a particular conformation. acs.org

Computational methods, such as conformational analysis, can be used to predict the low-energy conformations of this compound derivatives. By comparing the preferred conformations of highly active compounds with those of less active ones, researchers can deduce the "bioactive conformation" required for interaction with the target.

Crystallographic Analysis and Solid State Structural Investigations of 4 Ethylbenzamide and Its Analogues

Single-Crystal X-ray Diffraction Studies

Molecular Conformations and Dihedral Angles

Crystallographic analysis of 4-Ethylbenzamide reveals specific conformational details. A key feature is the dihedral angle between the plane of the carboxamide group and the plane of the benzene (B151609) ring, which is found to be 24.5 (2)°. This non-planar orientation is a common characteristic of benzamide (B126) derivatives.

The ethyl group at the 4-position also adopts a defined conformation. The terminal carbon-carbon bond of the ethyl group is oriented nearly perpendicular to the plane of the phenyl ring. This arrangement is influenced by the need to minimize steric hindrance within the crystal packing. In related analogue structures, such as 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, the dihedral angle between the piperidine (B6355638) and phenyl rings is 41.64 (1)°. nih.gov

| Compound | Description | Dihedral Angle (°) |

|---|---|---|

| This compound | Amide Group Plane vs. Benzene Ring Plane | 24.5 (2) |

| 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide | Piperidine Ring Plane vs. Phenyl Ring Plane | 41.64 (1) nih.gov |

Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state structure of this compound is dominated by a robust network of hydrogen bonds facilitated by the primary amide group (-CONH₂), which acts as both a hydrogen bond donor and acceptor. nih.gov The most prominent interaction is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. This creates the well-known R²₂(8) ring motif, a highly stable and common feature in the crystal structures of primary amides.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O (dimer) | 0.86 | 2.11 | 2.964 (3) | 173 |

| N-H···O (chain) | 0.86 | 2.18 | 3.018 (3) | 164 |

Supramolecular Assembly in the Solid State

The interplay of strong and weak intermolecular forces directs the self-assembly of this compound molecules into a well-defined supramolecular architecture. The primary building block is the hydrogen-bonded centrosymmetric dimer. These dimers are then extended into infinite one-dimensional tapes or ribbons via additional hydrogen bonds.

The final three-dimensional structure is formed by the packing of these tapes. The arrangement is influenced by van der Waals forces, with the ethyl groups of molecules in adjacent tapes interleaving to maximize packing efficiency. This results in a layered structure, where the hydrogen-bonded tapes form sheets, and the hydrophobic ethyl groups occupy the space between them, leading to a stable crystalline solid. The study of how molecules like this compound self-assemble is a key aspect of supramolecular chemistry. rsc.org

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal crystal lattice. tandfonline.com This phenomenon is of great importance as different polymorphs of the same compound can exhibit distinct physical properties. The parent compound, benzamide, is a well-documented case of polymorphism, first reported in 1832 and known to exist in at least three forms. researchgate.netacs.orgacs.org

Given the known polymorphic nature of benzamide, it is reasonable to consider that this compound may also exhibit polymorphism. The presence of a flexible ethyl group, combined with the strong hydrogen-bonding capability of the amide group, provides the molecular versatility needed for different packing arrangements. Crystal engineering, which involves the design and synthesis of functional molecular solids, can be employed to explore this possibility. tandfonline.com By systematically varying crystallization conditions such as solvent, temperature, and saturation, it may be possible to isolate new polymorphic forms of this compound with different structural motifs and properties.

Co-crystallization Studies with Biological Targets

Co-crystallization of a small molecule with its protein target is a powerful tool in drug discovery, providing atomic-level insight into the binding interactions that are essential for structure-based drug design. nih.govnih.gov While there are no direct co-crystal structures of this compound itself with a biological target in the provided results, analogues and derivatives containing the this compound moiety have been studied extensively.

A prominent example is the co-crystallization of inhibitors containing a benzamide scaffold with Heat shock protein 90 (Hsp90), a molecular chaperone that is a significant target in cancer therapy. nih.govresearchgate.netfrontiersin.org In one such study, the X-ray co-crystal structure of an Hsp90 inhibitor containing a substituted benzamide revealed its binding mode in the N-terminal ATP binding site. acs.orgpdbj.org The benzamide portion of the inhibitor typically forms critical hydrogen bonds with key residues in the active site, such as Asp93, while the substituted phenyl ring engages in hydrophobic interactions with residues like Leu107, Phe138, and Val186. frontiersin.orgd-nb.info These detailed structural insights into how benzamide-based scaffolds interact with Hsp90 are invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov

Emerging Applications and Future Research Trajectories for 4 Ethylbenzamide

Role in Drug Discovery and Development Pipelines

4-Ethylbenzamide is increasingly valued as a fundamental scaffold in the design and synthesis of novel therapeutic agents. ontosight.ai Its structural framework is a key building block for developing more complex molecules with specific biological targets. ontosight.ai The versatility of the this compound core allows for structural modifications that can enhance efficacy and selectivity, making it a significant asset in drug discovery pipelines. ontosight.ai

Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities. These include potential antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties. ontosight.aiuliege.be For instance, the compound N-(1-acetylindol-3-yl)-4-ethyl-benzamide has been identified as a subject of interest for its potential anti-inflammatory, analgesic, and antimicrobial activities. acs.org

A notable area of development is in oncology. A specific derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, has been synthesized and identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), presenting a promising candidate for an oral anticancer drug. ajchem-a.com This highlights the crucial role of the this compound moiety in the structure of potent enzyme inhibitors.

Table 1: Investigated Biological Activities of this compound Derivatives

| Activity Type | Derivative Example | Potential Application | Reference |

| Anticancer | (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Class I HDAC inhibitor for cancer therapy | , ajchem-a.com |

| Anti-inflammatory | N-(1-acetylindol-3-yl)-4-ethyl-benzamide | Modulation of inflammatory responses | acs.org |

| Antimicrobial | General derivatives | Treatment of bacterial infections | ontosight.ai, uliege.be |

| Antiviral | Related benzamide (B126) structures | Inhibition of filovirus entry (e.g., Ebola) | ontosight.ai |

| Neuroprotective | General derivatives | Protection of neuronal cells from damage | ontosight.ai |

Advanced Materials Science Applications

The unique chemical properties of this compound and its derivatives suggest their potential use in the development of advanced materials. ontosight.aiontosight.ai Research in this area is still emerging, but initial studies indicate that the benzamide functional group can be leveraged to create novel polymers and other materials with desirable characteristics. ontosight.aiarkat-usa.org

One specific study has explored the use of a related compound, poly(styrene-d8-co-4-vinyl-N-ethylbenzamide), in polymer science. This random copolymer was synthesized and tested for its ability to strengthen the interface between immiscible polymers, specifically polystyrene and poly(2-vinylpyridine). acs.org The study evaluated the effect of hydrogen-bonding groups on interfacial fracture toughness, demonstrating that the secondary benzamide functionality contributed to interfacial reinforcement. acs.org This points to the future potential of incorporating this compound-like structures into copolymers to enhance the mechanical properties of polymer blends.

Furthermore, the general class of benzamides, including this compound derivatives, has been considered for applications in the creation of dyes and other specialized materials, although specific examples remain limited. ontosight.ai There is also patented research involving derivatives of 1-aminoanthraquinone, such as 1,4-bis-(4-octylphenyl-benzamido)anthraquinone, for applications in liquid crystals, suggesting a potential trajectory for this compound in this field. google.com

Catalytic Applications in Organic Synthesis

The application of this compound as a direct catalyst in organic synthesis is not yet widely established; however, its structure is relevant to the design of ligands for metal-based catalysis. Benzamide derivatives, in general, can act as ligands that coordinate with metal centers to form complexes with catalytic activity. arkat-usa.org

Research into various benzamide-derived ligands has shown they can form complexes with transition metals like manganese(II), nickel(II), and zinc(II). arkat-usa.org For example, manganese complexes of certain benzamide-derived ligands have demonstrated significant catecholase activity, which is the catalytic oxidation of catechols to quinones. arkat-usa.org While these specific ligands were not this compound itself, the research underscores the potential of the benzamide functional group to participate in catalytic cycles. Another study noted the synthesis of a ruthenium complex containing a 4-carboxy N-ethylbenzamide ligand, pointing to the use of such derivatives in creating organometallic catalysts. uliege.be

Future research may focus on synthesizing chiral-at-metal complexes using this compound or its derivatives as ligands for asymmetric catalysis, a key process in modern organic synthesis. alfachemic.com The development of such catalysts could provide efficient and selective routes to valuable chiral compounds.

Novel Therapeutic Targets and Biomedical Interventions

The exploration of this compound derivatives is leading to the identification of novel therapeutic targets and potential biomedical interventions. A primary example is the targeting of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in cancer. As mentioned, a this compound derivative has been developed as a potent and selective class I HDAC inhibitor, demonstrating its potential in targeted cancer therapy. ajchem-a.com

Beyond oncology, related benzamide compounds are being investigated for their interaction with other important biological targets. Preliminary studies on compounds structurally similar to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide suggest they may interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. rsc.org This suggests a pathway for developing new non-steroidal anti-inflammatory drugs (NSAIDs) based on the this compound scaffold.

In the realm of infectious diseases, some benzamide compounds have shown potential for inhibiting the entry of filoviruses like Ebola and Marburg, indicating that the benzamide structure could be a starting point for developing novel antiviral agents. ontosight.ai These findings open up new avenues for biomedical interventions based on the versatile this compound chemical structure.

Methodological Advancements in Characterization and Prediction

Advances in computational and analytical techniques are significantly impacting the study of this compound and its derivatives. These methodologies allow for more accurate prediction of properties and a deeper understanding of molecular interactions, accelerating research and development.

Computational strategies are at the forefront of these advancements. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict the bioactivity and electronic properties of this compound analogs. ontosight.aimdpi.com DFT calculations on frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces help elucidate how these molecules interact with biological targets like enzymes or receptors. ontosight.ai These predictive models are invaluable for designing new derivatives with enhanced therapeutic potential.